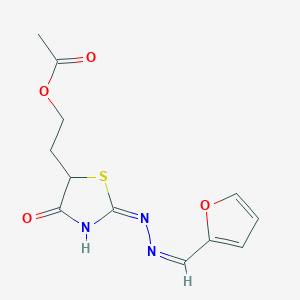
2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate” is a complex organic molecule. It contains an ethyl acetate group, which is a common ester used in a wide variety of applications from glues to nail polish removers . The molecule also contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The furan ring and the hydrazone group would likely contribute to the overall stability of the molecule. The ethyl acetate group could potentially participate in various reactions due to the presence of the ester group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ethyl acetate group could undergo hydrolysis to form ethanol and acetic acid. The furan ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the ethyl acetate group could make the compound somewhat polar, affecting its solubility in various solvents .Scientific Research Applications
Anticancer Activity Evaluation
Research has explored the synthesis and anticancer activities of thiazolidinone derivatives, including those structurally related to 2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate. A study reported the stereoselective synthesis of thiazolidine derivatives, examining their anticancer activity against a panel of 60 cell lines derived from various cancers. The results indicated significant broad anticancer activity, especially against leukemia and colon cancer cell lines (Hassan et al., 2020).
Synthesis of Tetrasubstituted Pyrazoles
Another avenue of research involves the synthesis of tetrasubstituted pyrazole derivatives from thioxothiazolidin-5-ylidene acetates. This method provides a fast access to a range of structurally diverse pyrazoles, highlighting the versatile reactivity of thioxothiazolidine derivatives and their potential in creating novel compounds for further biological evaluation (Yavari et al., 2018).
Mechanistic Insights and NMR Investigation
Research on the reaction mechanisms involving arylidenehydrazono thiazole derivatives has been conducted, providing insights into the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates. This work not only contributes to the understanding of nucleophilic addition mechanisms but also offers a comprehensive NMR investigation of the synthesized products (Aly et al., 2014).
Antimicrobial and Antiurease Activities
The development of novel thiazole compounds with potential anti-inflammatory, antimicrobial, and antiurease activities also represents a significant area of application. These compounds, derived from thiazolidinone frameworks, show promising results in preliminary biological screenings, indicating their potential as therapeutic agents (Helal et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-[(2E)-2-[(Z)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8(16)18-6-4-10-11(17)14-12(20-10)15-13-7-9-3-2-5-19-9/h2-3,5,7,10H,4,6H2,1H3,(H,14,15,17)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTYYAXHNRKJDD-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1C(=O)NC(=NN=CC2=CC=CO2)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCC1C(=O)N/C(=N\N=C/C2=CC=CO2)/S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)
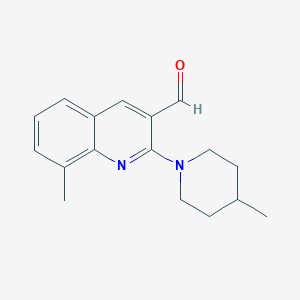

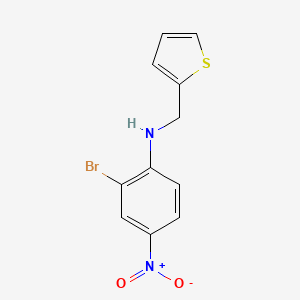

![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)
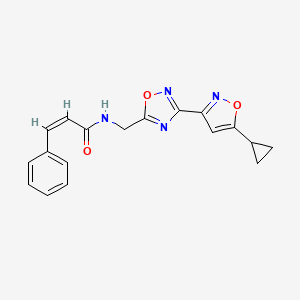
![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)
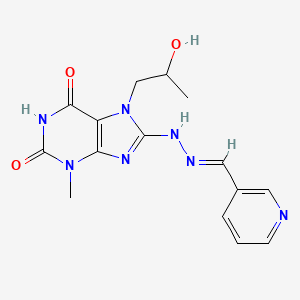
![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)
![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)
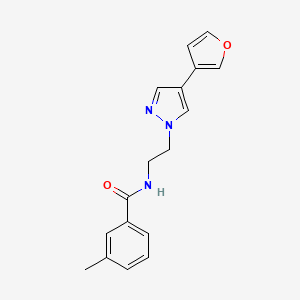
![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)